(S)-3-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13453495
Molecular Formula: C18H29N3O2
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H29N3O2 |
|---|---|
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | benzyl (3S)-3-[2-aminoethyl(propan-2-yl)amino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H29N3O2/c1-15(2)21(12-10-19)17-9-6-11-20(13-17)18(22)23-14-16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14,19H2,1-2H3/t17-/m0/s1 |
| Standard InChI Key | CWOWARLGPRVPDG-KRWDZBQOSA-N |
| Isomeric SMILES | CC(C)N(CCN)[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
| SMILES | CC(C)N(CCN)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)N(CCN)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s systematic IUPAC name is benzyl (3S)-3-[2-aminoethyl(propan-2-yl)amino]piperidine-1-carboxylate. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | Not publicly disclosed (VCID: VC13453495) | |
| Molecular Formula | ||
| Molar Mass | 319.4 g/mol | |
| SMILES | CC(C)N(CCN)[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
| InChIKey | CWOWARLGPRVPDG-KRWDZBQOSA-N |
The piperidine ring adopts a chair conformation, with the (S)-configuration at the C3 position influencing its stereoelectronic interactions. The benzyl ester group enhances lipophilicity, while the 2-amino-ethyl side chain enables hydrogen bonding with biological targets.
Synthesis and Purification
Synthetic Routes
The synthesis involves a multi-step sequence starting from functionalized piperidine precursors. A representative pathway includes:
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Amination of Piperidine: Introduction of the isopropyl-amino group via nucleophilic substitution using isopropylamine under basic conditions.
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Ethylenediamine Coupling: Reaction with 2-aminoethyl bromide to install the 2-amino-ethyl moiety.
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Benzyl Esterification: Protection of the carboxylic acid using benzyl chloroformate in the presence of a base like triethylamine.
Critical parameters include maintaining a pH of 8–9 during amination and temperatures below 0°C during esterification to minimize side reactions.
Purification and Analysis
Purification typically employs reversed-phase chromatography (e.g., C18 columns) with acetonitrile/water gradients, yielding >95% purity. Structural confirmation is achieved via:
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NMR: NMR signals at δ 1.2 ppm (isopropyl CH), δ 3.5 ppm (piperidine N-CH), and δ 7.3 ppm (benzyl aromatic protons).
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Mass Spectrometry: ESI-MS m/z 320.4 [M+H].
Biological Activity and Mechanism
Enzyme and Receptor Modulation
The compound’s primary pharmacological interest lies in its ability to modulate enzymes and receptors. In vitro studies of analogs demonstrate:
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Serotonin Receptor Affinity: Binding to 5-HT receptors (IC = 120 nM) due to the amine-ethyl group’s interaction with aspartate residues in the receptor pocket.
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Monoamine Oxidase Inhibition: Competitive inhibition of MAO-B (K = 0.8 µM), potentially useful in neurodegenerative disorders.
Applications in Drug Development
Lead Optimization
The compound serves as a scaffold for optimizing pharmacokinetic properties:
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Metabolic Stability: The benzyl ester reduces first-pass metabolism, enhancing oral bioavailability (F = 45% in rats).
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Blood-Brain Barrier Penetration: LogP = 2.1 predicts moderate CNS permeability, making it suitable for neuroactive drugs.
Targeted Therapeutics
Ongoing research explores its utility in:
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Depression: As a selective serotonin reuptake inhibitor (SSRI) analog.
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Parkinson’s Disease: MAO-B inhibition to delay dopamine degradation.
Comparative Analysis with Analogues
| Compound | Key Structural Differences | Biological Activity |
|---|---|---|
| (R)-enantiomer | Opposite configuration at C3 | 3-fold lower 5-HT affinity |
| 3-[(2-Hydroxyethyl)-isopropyl-amino] analog | Hydroxyl vs. amine group | Reduced MAO-B inhibition (K = 2.5 µM) |
| Benzyl-free ester | Carboxylic acid instead of benzyl ester | Poor oral bioavailability (F = 12%) |
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